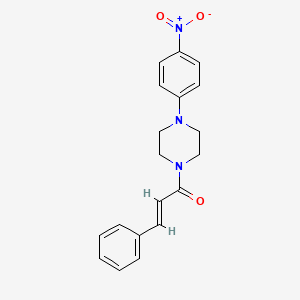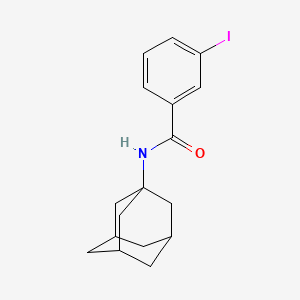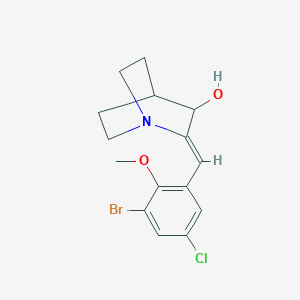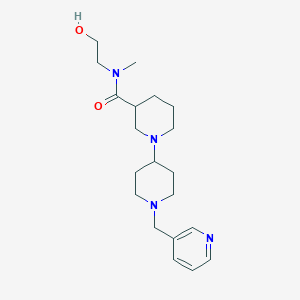
1-cinnamoyl-4-(4-nitrophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cinnamoyl-4-(4-nitrophenyl)piperazine is a chemical compound that has been widely studied for its potential use in scientific research. This molecule is a piperazine derivative that has been synthesized using various methods and has been found to have a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 1-cinnamoyl-4-(4-nitrophenyl)piperazine is not fully understood. However, studies have suggested that it may act through various pathways, including the inhibition of inflammatory mediators, the induction of apoptosis in cancer cells, and the modulation of glucose metabolism.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, which makes it a potential therapeutic agent for inflammatory diseases. It has also been found to induce apoptosis in cancer cells, which makes it a potential anticancer agent. Additionally, it has been found to improve glucose metabolism, which makes it a potential therapeutic agent for diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-cinnamoyl-4-(4-nitrophenyl)piperazine in lab experiments is its low toxicity. It has been found to be relatively safe even at high doses. Additionally, it has been found to be stable under various conditions, which makes it easy to handle and store. However, one of the limitations of using this molecule in lab experiments is its limited solubility in water, which may affect its bioavailability.
Orientations Futures
There are several future directions for the study of 1-cinnamoyl-4-(4-nitrophenyl)piperazine. One direction is to further explore its potential as a therapeutic agent for inflammatory diseases, cancer, and diabetes. Another direction is to investigate its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to understand the mechanism of action of this molecule and to optimize its synthesis method to yield higher purity and yield.
In conclusion, this compound is a chemical compound that has been widely studied for its potential use in scientific research. This molecule has a range of biological activities and has been found to have potential as a therapeutic agent for various diseases. Further studies are needed to fully understand its mechanism of action and to optimize its synthesis method.
Méthodes De Synthèse
1-Cinnamoyl-4-(4-nitrophenyl)piperazine can be synthesized using various methods, including the reaction of 4-nitrophenylpiperazine with cinnamoyl chloride in the presence of a base. Another method involves the reaction of 4-nitrophenylpiperazine with cinnamic acid in the presence of a coupling reagent. These methods have been optimized to yield high purity and high yield of the product.
Applications De Recherche Scientifique
1-Cinnamoyl-4-(4-nitrophenyl)piperazine has been studied extensively for its potential use in scientific research. This molecule has been found to have a range of biological activities, including anti-inflammatory, anticancer, and antidiabetic properties. It has also been found to have potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(E)-1-[4-(4-nitrophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c23-19(11-6-16-4-2-1-3-5-16)21-14-12-20(13-15-21)17-7-9-18(10-8-17)22(24)25/h1-11H,12-15H2/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWMKKHVOTZMKW-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5363920.png)

![3-{2-[(3-isopropoxypropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5363928.png)
![2,2'-methylenebis[5-(4-fluorophenyl)-1,3,4-oxadiazole]](/img/structure/B5363933.png)


![2-ethyl-3-phenyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5363975.png)
![2,3,6,7,8,9-hexahydro-1H,11H-cyclopenta[4,5]thieno[2,3-d]pyrido[1,2-a]pyrimidin-11-one](/img/structure/B5363977.png)

![N-(3-{[3-(dimethylamino)propyl]amino}propyl)-2-(hydroxyimino)acetamide](/img/structure/B5363982.png)
![4-{1-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]-3-azetidinyl}pyridine](/img/structure/B5363997.png)
![2-{2-[2-(acetyloxy)-3-bromo-5-chlorophenyl]vinyl}-8-quinolinyl acetate](/img/structure/B5364011.png)
![1-{2-[2-(2,6-difluoro-4-methoxyphenyl)-1H-imidazol-1-yl]ethyl}-4-isopropylpiperazine](/img/structure/B5364017.png)
![(4S)-N-methyl-4-(4-{4-[(4-methyl-1-piperidinyl)methyl]phenyl}-1H-1,2,3-triazol-1-yl)-L-prolinamide dihydrochloride](/img/structure/B5364039.png)